(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-2-(4-Methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a structurally complex benzofurooxazinone derivative characterized by a fused benzofuran-oxazine core. Key features include:
- Z-configuration at the benzylidene double bond, which influences molecular geometry and intermolecular interactions.
- Methoxy substituents: A 4-methoxybenzylidene group at position 2 and a 3,4,5-trimethoxybenzyl group at position 6. These substituents enhance lipophilicity and may modulate biological activity through electronic or steric effects.
- Synthesis: Likely prepared via multi-step reactions involving cyclization and Suzuki-Miyaura coupling, as inferred from analogous compounds (e.g., describes Pd-catalyzed coupling for quinazolinones) .
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-19-7-5-17(6-8-19)11-23-26(30)20-9-10-22-21(27(20)36-23)15-29(16-35-22)14-18-12-24(32-2)28(34-4)25(13-18)33-3/h5-13H,14-16H2,1-4H3/b23-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGRWUORRVCQFS-KSEXSDGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with hydrazones or other nitrogen-containing compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may involve catalysts to enhance yield and purity. For example, techniques such as microwave irradiation have been employed to facilitate the reaction process and improve efficiency .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT 116) cancer cells. For instance, one study reported an IC50 value of 34 µM against HCT 116 cells, indicating moderate cytotoxicity .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been suggested that the compound can interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling pathways, it may reduce tumor blood supply.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have demonstrated efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be within a range that indicates effective bacterial growth inhibition .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to control groups.
- Case Study 2 : In a laboratory setting, the compound was tested against multidrug-resistant bacterial strains. The results demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research has indicated that derivatives of similar oxazine compounds exhibit significant antitumor properties. For instance, studies have shown that certain oxazine derivatives can inhibit cancer cell proliferation effectively. Molecular docking studies further support their potential as anticancer agents by predicting interactions with key biological targets .
- Antimicrobial Properties :
- Pharmacological Investigations :
Material Science Applications
- Photochromic Properties :
- Organic Electronics :
Synthesis and Characterization
The synthesis of (Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step synthetic routes that include condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Case Studies
- A study on the synthesis of related oxazine derivatives highlighted their antitumor activity against various cancer cell lines. These findings support the hypothesis that the target compound may exhibit similar or enhanced biological activities .
- Another investigation focused on the antimicrobial efficacy of methoxy-substituted benzaldehyde derivatives against common bacterial strains. The results indicated significant inhibition zones compared to control substances .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofurooxazinones and related heterocycles. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison of Related Compounds
Substituent Effects on Physicochemical Properties
- Methoxy Groups : The target compound’s 3,4,5-trimethoxybenzyl group provides greater electron-donating capacity and steric bulk compared to dimethoxy or single-methoxy analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Fluorine vs.
- Aromatic Systems: Pyridine () vs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Structure Formation : Construct the benzofuro-oxazine core via cyclization of substituted benzofuran precursors under acidic or basic conditions.
Functionalization : Introduce the 4-methoxybenzylidene group via Knoevenagel condensation using 4-methoxybenzaldehyde and catalytic bases (e.g., piperidine) .
Substituent Addition : Attach the 3,4,5-trimethoxybenzyl moiety through nucleophilic substitution or alkylation reactions, often requiring anhydrous conditions and catalysts like BF₃·Et₂O .
- Key Validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization using NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the stereochemical configuration (Z/E) of the benzylidene moiety in this compound?
- Methodological Answer :
NMR Analysis : Utilize NOESY or ROESY to detect spatial proximity between the methoxy protons and adjacent aromatic protons, confirming the Z-configuration .
X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), which provides unambiguous stereochemical assignment .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between computational predictions and observed spectroscopic data for this compound?
- Methodological Answer :
Density Functional Theory (DFT) Validation : Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data. Discrepancies >0.5 ppm may indicate errors in computational models or sample impurities .
Dynamic NMR (DNMR) : Probe conformational flexibility at varying temperatures to identify slow-exchange processes that distort spectral assignments .
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer :
Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can prioritize high-yield conditions with minimal experimental runs .
In Situ Monitoring : Employ flow chemistry setups with inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
Q. What methodologies are recommended for studying the biological activity of this compound, particularly its interaction with cellular targets?
- Methodological Answer :
Surface Plasmon Resonance (SPR) : Immobilize recombinant enzymes (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff).
Cellular Assays : Use luciferase-based reporters or fluorescence polarization to quantify pathway modulation (e.g., NF-κB or MAPK inhibition) .
- Controls : Include structurally related analogs (e.g., non-methoxy variants) to isolate the role of substituents in activity .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
Solvent Screening : Test binary solvent systems (e.g., DCM/hexane or EtOAc/MeOH) using vapor diffusion or slow evaporation.
Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattice interactions.
Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts, refining structures with SHELXL .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies involving this compound?
- Methodological Answer :
Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50.
Bootstrap Resampling : Estimate confidence intervals for potency metrics to account for biological variability .
Q. How can batch-to-batch variability in synthesis be minimized to ensure reproducibility?
- Methodological Answer :
Process Analytical Technology (PAT) : Implement automated feedback control systems in reactors to maintain strict pH, temperature, and stirring conditions .
Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and use multivariate analysis (e.g., PCA) to identify variance sources .
Structural and Functional Analogues
Q. What structural modifications to this compound could enhance its metabolic stability without compromising activity?
- Methodological Answer :
Isosteric Replacement : Substitute the methoxy groups with trifluoromethoxy or methylsulfonyl groups to reduce cytochrome P450-mediated oxidation.
Deuterium Labeling : Replace labile hydrogens (e.g., benzylidene α-H) with deuterium to slow metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
